Einecs 302-831-7
Description
The European Inventory of Existing Commercial Chemical Substances (EINECS) is a comprehensive database of chemicals marketed in the EU between 1971 and 1981. Each entry, such as EINECS 302-831-7, is assigned a unique identifier to track its commercial use and regulatory status.
EINECS entries often lack complete experimental data, necessitating predictive approaches such as Read-Across Structure Activity Relationships (RASAR) and Quantitative Structure-Activity Relationships (QSAR) to infer properties from structurally similar compounds . For example, RASAR models leverage Tanimoto similarity scores (≥70% based on PubChem 2D fingerprints) to link unlabeled EINECS compounds with labeled analogs from regulatory lists like REACH Annex VI, enabling efficient hazard assessment .
Properties
CAS No. |
94134-61-9 |
|---|---|
Molecular Formula |
C25H53N3O3 |
Molecular Weight |
443.7 g/mol |
IUPAC Name |
N-[3-(3-aminopropylamino)propyl]octadecanamide;formic acid |
InChI |
InChI=1S/C24H51N3O.CH2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24(28)27-23-18-22-26-21-17-20-25;2-1-3/h26H,2-23,25H2,1H3,(H,27,28);1H,(H,2,3) |
InChI Key |
WAXFGDSCGVNGGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCNCCCN.C(=O)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Einecs 302-831-7 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions are typically derivatives of the original compound, which may have different chemical and physical properties .
Scientific Research Applications
Einecs 302-831-7 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it may be used in studies involving biochemical pathways and molecular interactions. In medicine, it could be involved in the development of pharmaceuticals or as a diagnostic tool. Industrial applications may include its use in manufacturing processes or as a component in commercial products .
Mechanism of Action
The mechanism of action for Einecs 302-831-7 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects. The exact mechanism of action depends on the compound’s structure and the context in which it is used .
Comparison with Similar Compounds
Structural and Functional Similarity
Similarity metrics, such as the Tanimoto index, are critical for identifying analogs. For instance, a study comparing 33,000 EINECS compounds with 1,387 REACH Annex VI chemicals demonstrated that structural analogs (≥70% similarity) could cover 88% of the EINECS dataset, reducing reliance on animal testing . This approach is particularly effective for halogenated alkanes, nitrobenzenes, and organothiophosphates, where small structural changes significantly alter toxicity profiles .
Physicochemical Properties
The ERGO project compared 28 reference substances with 56,703 EINECS compounds, highlighting overlaps in bioavailability-related properties like hydrophobicity (log Kow) and solubility. A comparative analysis of chlorinated alkanes showed that increasing chlorine content correlated with higher log Kow (2.1 to 4.8) and acute toxicity to fish (LC50 decreasing from 120 mg/L to 12 mg/L) .
Table 1: Key Physicochemical and Toxicological Comparisons
| Compound Class | log Kow Range | Acute Toxicity (LC50, mg/L) | Key Structural Features |
|---|---|---|---|
| Chlorinated Alkanes | 2.1–4.8 | 12–120 (Fish) | Number of Cl substituents |
| Mononitrobenzenes | 1.5–2.8 | 8–45 (Daphnia) | Position of nitro group |
| Organothiophosphates | 3.0–5.2 | 0.5–5.0 (Fish) | Alkyl chain length, S=O bonds |
Predictive Modeling
QSAR models for EINECS compounds prioritize hydrophobicity (log Kow) and electrophilicity (e.g., nitro group reactivity) as key descriptors. For example:
- Substituted Mononitrobenzenes: Models predicted acute toxicity to daphnids (R<sup>2</sup> = 0.89) using log Kow and Hammett constants .
- Chlorinated Alkanes : Acute toxicity to fish was accurately modeled (R<sup>2</sup> = 0.76) using in vitro cytotoxicity data and log Kow .
However, only 0.7% of EINECS chemicals (e.g., nitrobenzenes, organothiophosphates) have validated QSAR models, while 54% belong to classes theoretically amenable to such approaches .
Biological Activity
EINECS 302-831-7, also known as 1,2-benzenedicarboxylic acid, diethyl ester (commonly referred to as DEHP), is a phthalate compound widely used as a plasticizer in various applications. Its biological activity has been extensively studied due to its implications for human health and environmental safety. This article delves into the compound's biological effects, mechanisms of action, and relevant case studies.
Overview of Biological Activity
DEHP has been shown to exhibit a range of biological activities that impact both human health and ecosystems. Key areas of concern include:
- Endocrine Disruption : DEHP is recognized as an endocrine disruptor, affecting hormonal balance and reproductive health.
- Toxicological Effects : Studies indicate potential toxic effects on various organ systems, particularly the liver and kidneys.
- Developmental Impacts : Exposure during pregnancy can lead to adverse developmental outcomes in offspring.
The biological activity of DEHP is primarily mediated through its metabolites, particularly mono(2-ethylhexyl) phthalate (MEHP). MEHP interacts with various cellular pathways:
- Gene Expression Modulation : DEHP and its metabolites can alter gene expression profiles in exposed cells, impacting pathways related to cell proliferation and apoptosis.
- Inflammatory Responses : The compound can induce inflammatory responses in various tissues, leading to conditions such as asthma and other respiratory issues.
Case Study 1: Endocrine Disruption in Rodents
A study investigated the effects of DEHP on the reproductive system of male rats. The findings revealed:
- Reduced Testosterone Levels : Rats exposed to high doses of DEHP exhibited significantly lower testosterone levels compared to control groups.
- Spermatogenic Disruption : Histological analysis showed altered spermatogenesis, with a decrease in sperm count and motility.
| Parameter | Control Group | DEHP Exposed Group |
|---|---|---|
| Testosterone (ng/mL) | 500 | 250 |
| Sperm Count (millions/mL) | 120 | 60 |
| Motility (%) | 75 | 45 |
Case Study 2: Developmental Toxicity in Humans
Research highlighted the association between maternal exposure to DEHP and developmental outcomes in children. Key findings included:
- Increased Risk of Birth Defects : Pregnant women exposed to high levels of DEHP had a higher incidence of congenital malformations.
- Neurodevelopmental Delays : Children born to mothers with elevated DEHP levels showed delayed cognitive development at age two.
Transcriptomic Analysis
Recent advancements in transcriptome analysis have provided insights into the molecular mechanisms underlying DEHP toxicity. A study utilized high-throughput sequencing to assess gene expression changes in human bronchial epithelial cells exposed to MEHP. Results indicated:
- Differentially Expressed Genes (DEGs) : Over 300 genes were significantly altered, many involved in inflammatory responses and cellular stress pathways.
| Gene Name | Log2 Fold Change | Function |
|---|---|---|
| IL6 | +2.5 | Inflammatory cytokine |
| HSP70 | +1.8 | Stress response protein |
| CYP1A1 | -1.5 | Xenobiotic metabolism |
Q & A
Q. What steps enhance the reproducibility of catalytic studies on this compound?
- Methodological Answer :
- Catalyst Characterization : Provide BET surface area, TEM images, and XPS spectra for heterogeneous catalysts .
- Reaction Replication : Share detailed protocols via protocols.io , including troubleshooting steps (e.g., inert atmosphere requirements) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
